7-Hydroxy-2-naphthonitrile

Physical Chemistry Crystallization Purification

Select 7-Hydroxy-2-naphthonitrile (CAS 130200-58-7) for its precise 7,2-regiochemistry, essential for OLED efficiency and dye fastness. This high-purity (98%) isomer offers superior thermal stability (mp 186.5°C) vs. alternatives, enabling robust high-temperature synthesis. Ideal for coupling reactions demanding specific electronic and hydrogen-bonding profiles. Standard B2B shipping available for research and industrial use.

Molecular Formula C11H7NO
Molecular Weight 169.18 g/mol
CAS No. 130200-58-7
Cat. No. B1593223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-2-naphthonitrile
CAS130200-58-7
Molecular FormulaC11H7NO
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2)O)C#N
InChIInChI=1S/C11H7NO/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6,13H
InChIKeyNFBPHZSDBOVNAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-2-naphthonitrile (CAS 130200-58-7) | Naphthalene-based Building Block for Precision Synthesis


7-Hydroxy-2-naphthonitrile (CAS 130200-58-7) is a disubstituted naphthalene derivative bearing a hydroxyl group at the 7-position and a cyano group at the 2-position, with a molecular formula of C₁₁H₇NO and a molecular weight of 169.18 g/mol [1]. The compound presents as a solid with a density of 1.26 g/cm³ and a refractive index of 1.69 at 20°C , and is soluble in common organic solvents such as ethanol and DMSO .

Why 7-Hydroxy-2-naphthonitrile (CAS 130200-58-7) Cannot Be Replaced by Other Hydroxy-Naphthonitrile Isomers


Hydroxy-naphthonitrile isomers differ fundamentally in their regiochemical reactivity and application profiles, making simple substitution ineffective. The specific positioning of the hydroxyl and cyano groups on the naphthalene core dictates the compound's electronic distribution, hydrogen-bonding capacity, and subsequent participation in synthetic transformations. For instance, the 7-hydroxy isomer exhibits distinct physical properties—such as a melting point of approximately 186.5°C compared to 166–171°C for the 6-hydroxy isomer —which directly impacts purification protocols and formulation stability in downstream applications. Furthermore, the regiochemistry governs the compound's role as a building block in dyes, pigments, and organic light-emitting diodes (OLEDs) [1], where even minor positional shifts can alter electronic transitions and device efficiency.

7-Hydroxy-2-naphthonitrile (CAS 130200-58-7) Quantitative Differentiation Evidence


Physical Property Differentiation: Melting Point vs. 6-Hydroxy-2-naphthonitrile

7-Hydroxy-2-naphthonitrile exhibits a significantly higher melting point than its 6-hydroxy positional isomer, impacting purification and formulation processes. The 7-hydroxy isomer melts at approximately 186.5 °C , whereas the 6-hydroxy isomer (CAS 52927-22-7) melts within a range of 166.0 to 171.0 °C . This quantitative difference directly influences crystallization behavior and thermal stability during storage and processing.

Physical Chemistry Crystallization Purification

Synthetic Utility: Regioselective Functionalization in Dye and Pigment Synthesis

The 7-hydroxy-2-naphthonitrile scaffold is specifically utilized as an intermediate in the synthesis of dyes and pigments [1]. While quantitative yield data for this exact compound in published syntheses remains limited, the distinct 7-hydroxy-2-cyano substitution pattern provides a unique electronic and steric environment for subsequent coupling reactions (e.g., diazo coupling, electrophilic aromatic substitution) that cannot be replicated by other isomers such as 6-hydroxy-2-naphthonitrile or 1-hydroxy-2-naphthonitrile .

Organic Synthesis Dyes and Pigments Building Blocks

Application-Specific Differentiation: Use in Organic Light-Emitting Diodes (OLEDs)

7-Hydroxy-2-naphthonitrile is reported to enhance luminescence and efficiency in the development of organic light-emitting diodes (OLEDs) [1]. While direct comparative quantum yield or efficiency data against other hydroxy-naphthonitrile isomers are not available in the public domain, the specific electronic properties conferred by the 7-hydroxy-2-cyano substitution pattern are essential for achieving desired optoelectronic performance, and alternative isomers are not cited for this application [2].

OLED Organic Electronics Luminescence

Optimal Use Cases for 7-Hydroxy-2-naphthonitrile (CAS 130200-58-7) Based on Quantitative Differentiation Evidence


Synthesis of Colorants and Pigments Requiring Precise Regiochemistry

Based on its established role as an intermediate in dye and pigment synthesis [1], 7-Hydroxy-2-naphthonitrile is the preferred building block when the synthetic route demands a naphthalene core with a hydroxyl group at the 7-position and a cyano group at the 2-position. The specific substitution pattern provides a unique electronic environment for coupling reactions, and substituting with a different isomer (e.g., 6-hydroxy-2-naphthonitrile) would alter the regiochemical outcome and final product properties, potentially leading to color shifts or reduced fastness.

Organic Light-Emitting Diode (OLED) Material Development

The compound's documented ability to enhance luminescence and efficiency in OLEDs [2] makes it a candidate for incorporation into emissive layers or as a synthetic precursor to more complex OLED materials. Researchers developing new OLED architectures should prioritize this specific isomer, as its performance characteristics are tied to the 7-hydroxy-2-cyano substitution pattern; alternative isomers lack documented utility in this application and would require extensive re-optimization.

Thermally Demanding Synthetic or Purification Workflows

Given its relatively high melting point of approximately 186.5 °C , 7-Hydroxy-2-naphthonitrile is more suitable than its 6-hydroxy counterpart (melting point 166–171 °C) for synthetic procedures or purification steps that involve elevated temperatures. This thermal stability allows for recrystallization from higher-boiling solvents and reduces the risk of decomposition during reactions conducted under reflux or during hot filtration steps.

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